molecular formula C6H7IN2 B1268742 5-Iodo-6-methylpyridin-2-amine CAS No. 75073-11-9

5-Iodo-6-methylpyridin-2-amine

Cat. No. B1268742
CAS RN: 75073-11-9
M. Wt: 234.04 g/mol
InChI Key: AFMNJDHAAFAELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09131697B2

Procedure details

To a stirred solution of 6-methyl-pyridin-2-ylamine (30 g, 278 mmol, 1 eq) in acetic acid (167 mL) was added periodic acid (12.7 g, 55.6 mmol, 0.2 eq) followed by addition of sulphuric acid (4.8 mL, 90.8 mmol, 0.34 eq), water (33 mL) and iodine (28.7 g, 111 mmol, 0.4 eq) at room temperature. Resulting reaction mixture was heated at 80° C. for 6 hours. After complete consumption of starting material, reaction mixture was cooled and poured into sodium thiosulfate solution (200 mL), reddish oil was settled down at the bottom. Reaction mixture was decanted from reddish oil, and filtrate was basified with 50% sodium hydroxide solution (100 mL), yellow colored solid was formed. Resulting solid was extracted with diethyl ether (2×200 mL) and dried over sodium sulfate. Organic layer was concentrated under reduced pressure to afford brown semi solid (60 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 15% EtOAc in hexane to get title compound as faint brown solid (50 g, 77%). 1H NMR (400 MHz, CDCl3) δ: 2.52 (s, 3H), 4.43 (bs, 2H), 6.09 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.44 Hz, 1H). LC-MS (m/z): 235.3 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[I:9](O)(=O)(=O)=O.S(=O)(=O)(O)O.II>C(O)(=O)C.O>[I:9][C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
12.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
167 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
28.7 g
Type
reactant
Smiles
II
Name
Quantity
33 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured into sodium thiosulfate solution (200 mL), reddish oil
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was decanted from reddish oil, and filtrate
CUSTOM
Type
CUSTOM
Details
yellow colored solid was formed
CUSTOM
Type
CUSTOM
Details
Resulting solid
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford brown semi solid (60 g, crude)
CUSTOM
Type
CUSTOM
Details
Crude was purified by column chromatography
WASH
Type
WASH
Details
Desired compound was eluted at 15% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=NC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 384.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.